(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride
Description
(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride is a substituted benzothiophene derivative featuring a methyl group at the 2-position of the benzo[b]thiophene ring and a methanamine group (-CH2NH2) at the 3-position, forming a hydrochloride salt. Such compounds are often explored in medicinal chemistry for CNS-targeting applications, though specific pharmacological data for this derivative remain unreported .
Properties
IUPAC Name |
(2-methyl-1-benzothiophen-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c1-7-9(6-11)8-4-2-3-5-10(8)12-7;/h2-5H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTUBMJUXFYEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Amination: The methanamine group can be introduced through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Scientific Research Applications
(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting or activating their function. The methanamine group may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride with structurally related benzothiophene and thiophene derivatives:
*Inferred from analogous compounds. †From .
Key Structural and Functional Insights:
Substituent Effects: Methyl vs. Bromo: The 2-methyl group in the target compound likely enhances lipophilicity compared to the 5-bromo analog (), which may improve blood-brain barrier penetration but reduce solubility. Methanamine vs. Ethanamine: The shorter methanamine chain in the target compound may reduce steric hindrance compared to ethanamine derivatives (), favoring interactions with compact binding pockets.
Core Modifications: Benzo[b]thiophene vs.
Limited toxicological data for related compounds () underscore the need for further study.
Biological Activity
(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound features a thiophene ring fused with a benzene moiety , along with a methanamine group , contributing to its biological properties. The synthesis typically involves several key steps:
- Formation of the Thiophene Ring : Methods such as the Gewald reaction or Paal-Knorr synthesis are commonly employed.
- Methyl Group Introduction : Alkylation reactions using methyl iodide introduce the methyl group.
- Amination : Nucleophilic substitution reactions lead to the incorporation of the methanamine group.
- Hydrochloride Formation : Treatment with hydrochloric acid converts the free base into its hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene ring may facilitate interactions that inhibit or activate these targets, while the methanamine group can enhance binding affinity.
In Vitro Studies
Research has shown that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various bacterial strains, suggesting it may disrupt cell membranes or interfere with metabolic pathways.
- Anticancer Properties : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and oral cancer cell lines (SCC-40 and SCC-29B) .
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzo[b]thiophen-3-ylboronic acid | Boronic acid functional group | Moderate enzyme inhibition |
| 2-Methylbenzo[b]thiophen-3-ylmethanol | Hydroxyl group instead of amine | Lower cytotoxicity compared to methanamine derivative |
This table illustrates how variations in functional groups can significantly affect biological activity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against various microbial strains, yielding promising results indicating potential as an antimicrobial agent .
- Cytotoxicity Assessment : Using MTT assays on mouse fibroblast 3T3 cells, researchers found that concentrations up to 50 μg/mL were generally safe, while higher concentrations led to increased cellular mortality .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions at the C-2 and C-3 positions significantly influence binding affinity and biological activity, highlighting the importance of structural modifications in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
